2,3-Dibromo-6,7-dicyanonaphthalene is an organic compound synthesized through various methods, including the bromination of 2,3-dicyanonaphthalene with bromine or N-bromosuccinimide [, ]. This white to pale yellow crystalline solid possesses a characteristic melting point and is soluble in common organic solvents [, ]. Its structure has been confirmed using various spectroscopic techniques like nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry [, ].
Research suggests that 2,3-Dibromo-6,7-dicyanonaphthalene exhibits interesting properties with potential applications in various scientific fields:
Due to its electron-withdrawing cyano groups, the compound may find use in organic electronics like field-effect transistors and organic light-emitting diodes (OLEDs) [, ]. Studies have shown that it can be employed as an electron acceptor material in organic solar cells, demonstrating promising photovoltaic performance [].
The presence of bromine atoms in the molecule makes it a potential candidate for flame retardant materials due to its ability to act as a flame retardant source [].
While the specific applications in biomedicine are still under exploration, some studies have investigated the potential of 2,3-Dibromo-6,7-dicyanonaphthalene as a precursor for the synthesis of biologically active molecules [].
The current research on 2,3-Dibromo-6,7-dicyanonaphthalene primarily focuses on:
Researchers are exploring methods to modify the molecule's structure to optimize its properties for specific applications in organic electronics and material science [, ].
Investigations are underway to explore the potential of this compound in other scientific fields, such as medicinal chemistry and material science [, ].
6,7-Dibromonaphthalene-2,3-dicarbonitrile is an organic compound with the molecular formula and a molecular weight of approximately 335.98 g/mol. This compound features a naphthalene core structure, which consists of two fused benzene rings, with bromine substituents at positions 6 and 7 and cyano groups (−C≡N) at positions 2 and 3. The presence of these electron-withdrawing cyano groups significantly alters the electronic properties of the naphthalene framework, potentially enhancing its utility in various applications such as organic electronics and materials science .
There is no current research available on the mechanism of action of BCN in biological systems or its interaction with other molecules.
Due to the presence of bromine and cyanide groups, BCN is likely hazardous.
The chemical reactivity of 6,7-dibromonaphthalene-2,3-dicarbonitrile is influenced by its functional groups. Notable reactions include:
Synthesis of 6,7-dibromonaphthalene-2,3-dicarbonitrile can be achieved through several methods:
6,7-Dibromonaphthalene-2,3-dicarbonitrile has several potential applications:
Several compounds share structural similarities with 6,7-dibromonaphthalene-2,3-dicarbonitrile. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,3-Dibromo-6,7-dicyanonaphthalene | Similar core structure; two cyano groups | Stronger electron-withdrawing effect |
| 6-Bromonaphthalene-2-carbonitrile | One cyano group; fewer halogen substituents | Less complex reactivity |
| Naphthalene-1,5-dicarbonitrile | Different substitution pattern; no bromine | Lacks halogen functionality |
Each compound exhibits unique electronic properties and reactivity profiles based on its substituents. The presence of multiple halogens and cyano groups in 6,7-dibromonaphthalene-2,3-dicarbonitrile distinguishes it from others by enhancing its potential applications in advanced materials and electronics .
The compound’s IUPAC name is 2,3-dibromo-6,7-dicyanonaphthalene, reflecting the priority of substituents in alphabetical order (bromo precedes cyano) and their positions on the naphthalene backbone. The molecular formula is C₁₂H₄Br₂N₂, derived from a naphthalene core (C₁₀H₈) with two bromine atoms (Br) and two cyano groups (–CN) attached.
Table 1: Key Nomenclatural and Formulaic Data
| Property | Value/Description |
|---|---|
| IUPAC Name | 2,3-Dibromo-6,7-dicyanonaphthalene |
| Molecular Formula | C₁₂H₄Br₂N₂ |
| Molecular Weight | 335.986 g/mol |
| Functional Groups | 2 × Bromine (Br), 2 × Cyano (–CN) |
The numbering follows IUPAC rules, where substituents are assigned the lowest possible locants. The naphthalene ring (positions 1–8) has bromines at positions 6 and 7 (adjacent on the second aromatic ring) and cyano groups at positions 2 and 3 (adjacent on the first aromatic ring).
The compound is indexed under CAS 74815-81-9 and is recognized by additional identifiers:
Table 2: Key Identifiers
| Identifier Type | Value/Description |
|---|---|
| CAS Registry Number | 74815-81-9 |
| DSSTox Substance ID | DTXSID30348134 |
| MDL Number | MFCD00191423 |
| InChI Key | YHUVAAVMNCSZQN-UHFFFAOYSA-N |
| SMILES | C1=C2C=C(C(=CC2=CC(=C1Br)Br)C#N)C#N |
These identifiers facilitate cross-referencing in chemical databases and regulatory frameworks.
6,7-Dibromonaphthalene-2,3-dicarbonitrile exhibits positional specificity due to the fixed arrangement of substituents. Unlike other dicyanonaphthalene derivatives (e.g., 1,4-dicyanonaphthalene or 2,6-dicyanonaphthalene), this compound’s bromine and cyano groups occupy distinct, non-overlapping positions on the naphthalene ring. This arrangement minimizes steric hindrance and influences electronic properties.
Key Features of Substituent Placement:
Acute Toxic;Irritant